(Difluoroiodomethyl)benzene
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Overview
Description
Preparation Methods
The synthesis of (Difluoroiodomethyl)benzene can be achieved through a catalytic stereoselective method . One common approach involves the reaction of benzene with difluoroiodomethane under specific conditions to introduce the difluoroiodomethyl group onto the benzene ring. This reaction typically requires the presence of a catalyst and is performed under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Difluoroiodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives .
Scientific Research Applications
(Difluoroiodomethyl)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its nucleophilic properties.
Organic Synthesis:
Materials Science: It is used in the development of new materials with specific properties, such as fluorophores for imaging and sensing applications.
Mechanism of Action
The mechanism of action of (Difluoroiodomethyl)benzene involves its ability to act as a nucleophile in various chemical reactions. The difluoroiodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. This property makes it useful in the synthesis of complex organic molecules .
Comparison with Similar Compounds
(Difluoroiodomethyl)benzene can be compared with other similar compounds, such as:
Difluoromethylbenzene: This compound lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
Trifluoromethylbenzene: This compound has three fluorine atoms instead of two, which can affect its reactivity and properties.
The uniqueness of this compound lies in its combination of the difluoroiodomethyl group, which provides both nucleophilic and electrophilic properties, making it versatile in various chemical reactions .
Properties
Molecular Formula |
C7H5F2I |
---|---|
Molecular Weight |
254.02 g/mol |
IUPAC Name |
[difluoro(iodo)methyl]benzene |
InChI |
InChI=1S/C7H5F2I/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
CWIZVESELDZBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)I |
Origin of Product |
United States |
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